4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Description
4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused tetrahydronaphthobenzofuran core. The compound’s structure comprises a 7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran moiety linked to a 4-methylbenzenesulfonamide group at the 5-position. The tetrahydronaphthobenzofuran core contributes rigidity and lipophilicity, which may enhance binding affinity to hydrophobic targets .
Properties
IUPAC Name |
4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-15-10-12-16(13-11-15)28(25,26)24-21-14-20-18-7-4-5-9-22(18)27-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCELQHDVXONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features include a polycyclic naphthobenzofuran core and a benzenesulfonamide functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is , with a molecular weight of approximately 405.47 g/mol. The structural complexity of this compound allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.47 g/mol |
| IUPAC Name | 4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide |
The biological activity of this compound is primarily attributed to its ability to act as a P2X4 receptor antagonist . P2X4 receptors are ionotropic receptors that play a crucial role in mediating pain and inflammation. By inhibiting these receptors, the compound may provide therapeutic benefits in managing nociceptive pain.
Key Mechanisms:
- Receptor Binding : The compound interacts with P2X4 receptors through hydrophobic interactions and hydrogen bonding.
- Inhibition of Enzymatic Pathways : It may also inhibit specific enzymatic pathways involved in pain signaling.
Research Findings
Recent studies have highlighted the potential of 4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide in various biological assays:
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits P2X4 receptor activity at nanomolar concentrations. This inhibition leads to reduced calcium influx in cells expressing P2X4 receptors.
- Animal Models : Animal studies have shown that administration of this compound results in significant analgesic effects in models of inflammatory pain.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Analgesic Efficacy :
- A study involving rodent models indicated that the administration of 4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide resulted in a significant reduction in pain responses compared to control groups.
-
Safety Profile :
- Toxicological assessments revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further evaluate chronic exposure effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzenesulfonamide ring or the tetrahydronaphthobenzofuran core. Key comparisons are summarized below:
Substituent Variations on the Benzenesulfonamide Ring
*Note: The target compound’s molecular formula is inferred from structural analogs; explicit data were unavailable in the provided evidence.
Substituent Variations on the Tetrahydronaphthobenzofuran Core
Physicochemical and Functional Comparisons
- 4-Bromo/4-Chloro: Electron-withdrawing substituents may increase sulfonamide acidity, affecting solubility and binding interactions.
Key Research Findings
- Structural Diversity : Modifications at the 4-position of the benzenesulfonamide or the benzofuran core significantly alter molecular properties (e.g., logP, solubility) and bioactivity .
- Synthetic Robustness : Regioselective methods (e.g., Pd-catalyzed coupling ) are critical for avoiding isomeric byproducts, ensuring high purity in analogs like the target compound.
Q & A
Q. What synthetic routes are recommended for 4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the naphthobenzofuran core with a benzenesulfonamide derivative. Key steps include:
- Functionalization of the naphthobenzofuran moiety : Use NaH in THF to deprotonate phenolic groups, followed by alkylation or arylation (as seen in benzofuran-based syntheses) .
- Sulfonamide coupling : React the activated naphthobenzofuran intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (e.g., Pd-based catalysts for cross-coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Monitor reaction progress by TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 μm, 150 × 4.6 mm) and a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Compare retention times against standards .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in methanol/water and solve the structure using SHELX software .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), acidic/basic hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation by HPLC at 0, 7, 14, and 30 days .
- Storage Recommendations : Store at −20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Focus on the sulfonamide group’s hydrogen-bonding potential and the benzofuran core’s hydrophobic interactions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO energies) to predict activity trends. Validate with in vitro assays .
- 3D Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using ROCS (Rapid Overlay of Chemical Structures) .
Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of literature data, focusing on variables like assay type (e.g., cell-free vs. cell-based), compound purity, and biological models. Use PRISMA guidelines for transparency .
- Standardized Assays : Replicate conflicting studies under controlled conditions (e.g., uniform cell lines, ATP concentration in kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the naphthobenzofuran-sulfonamide scaffold?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the 4-methyl position (e.g., Cl, OMe) or varying ring sizes in the tetrahydronaphtho system. Assess impact on IC₅₀ values .
- Functional Group Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to test hydrogen-bonding requirements .
- Biological Testing : Screen analogs against panels of cancer cell lines (e.g., TNBC for selectivity) or enzymatic targets (e.g., VEGF for anti-angiogenic activity). Use dose-response curves (0.1–100 μM) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer the compound intravenously (1–10 mg/kg) or orally (10–50 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with escalating doses. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
- BBB Permeability : Use an in vitro blood-brain barrier model (hCMEC/D3 cells) to assess passive diffusion and P-gp efflux .
Data Contradiction Analysis
Q. How should researchers address variability in inhibitory potency across different assay platforms?
- Methodological Answer :
- Cross-Validation : Test the compound in parallel assays (e.g., fluorescence-based vs. radiometric kinase assays). Normalize data to internal controls (e.g., % inhibition relative to baseline) .
- Buffer Optimization : Adjust Mg²⁺/ATP concentrations to match physiological conditions (e.g., 1–10 mM ATP for kinase assays) .
- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay agreement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
